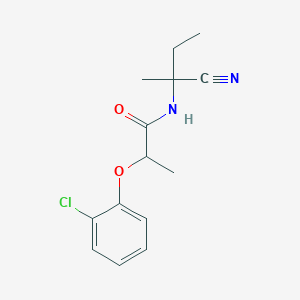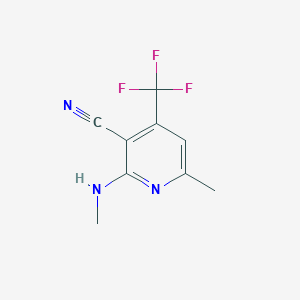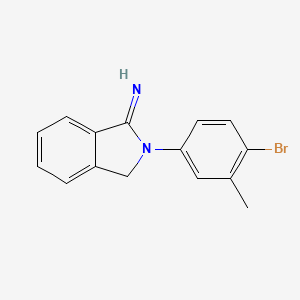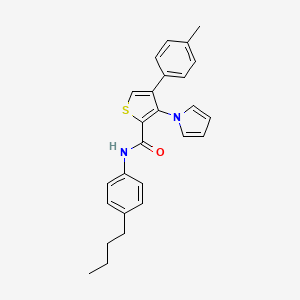
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a selective antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide is a selective antagonist for the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. The NMDA receptor is activated by the binding of glutamate and requires the co-activation of a co-agonist such as glycine or D-serine. This compound binds to the glycine site of the NMDA receptor and prevents its activation, thereby reducing the excitotoxicity associated with excessive glutamate release.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) and prevent oxidative stress-induced cell death. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in synaptic plasticity and neurogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide. One area of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Another area of research is its role in synaptic plasticity and learning and memory processes. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide involves the reaction of 2-chlorophenol with 1-cyano-1-methylpropan-2-ol in the presence of a base such as potassium carbonate. The resulting product is then reacted with propanoyl chloride to form this compound. The synthesis of this compound is a relatively simple process and can be achieved through a one-pot reaction.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-(1-cyano-1-methylpropyl)propanamide has been extensively studied for its potential applications in research. One of the major areas of research is its role in the treatment of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease. Studies have shown that NMDA receptors play a crucial role in the pathogenesis of these diseases, and this compound has been shown to have neuroprotective effects in animal models of these diseases.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-cyanobutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-4-14(3,9-16)17-13(18)10(2)19-12-8-6-5-7-11(12)15/h5-8,10H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMYWOCGNVEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C(C)OC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(3-chlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2774144.png)
![2-(1-oxo-1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2774147.png)
![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine](/img/structure/B2774148.png)

![1-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-2,3-dihydroindole](/img/structure/B2774152.png)


![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2774159.png)

![Methyl 4-({2-[4-(hydroxymethyl)piperidino]benzyl}amino)-3-nitrobenzenecarboxylate](/img/structure/B2774161.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2774162.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2774163.png)

